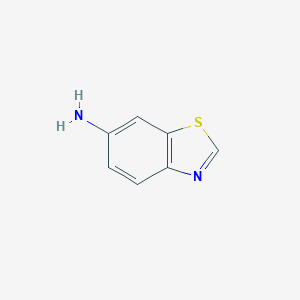

6-Aminobenzothiazole

Descripción

Significance of Benzothiazole (B30560) Scaffold in Chemical and Biological Research

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. benthamscience.comtandfonline.com This structural motif is integral to numerous natural and synthetic molecules that exhibit a wide array of biological activities. benthamscience.com In medicinal chemistry, benzothiazole and its derivatives are recognized as a "privileged scaffold" due to their ability to interact with a diverse range of biological targets. ontosight.ai Consequently, these compounds have been extensively investigated for various therapeutic applications, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects. tandfonline.comnih.govresearchgate.net The versatility of the benzothiazole ring system allows for structural modifications, particularly at the C-2 and C-6 positions, which often leads to enhanced biological efficacy. benthamscience.com

Overview of 6-Aminobenzothiazole in Advanced Chemical Synthesis and Biological Applications

Among the various derivatives, this compound stands out as a crucial intermediate and building block in organic synthesis. chemicalbook.comfishersci.no Its structure, featuring a reactive amino group on the benzene ring, makes it a valuable precursor for constructing more complex molecules, including dyes and pharmaceuticals. chemicalbook.comsigmaaldrich.com The compound serves as a key pharmacophore in the design of novel bioactive agents. benthamscience.com Derivatives synthesized from this compound have shown potential in various therapeutic areas, including the development of enzyme inhibitors and receptor modulators. nih.gov Its utility extends to materials science and the development of chemical probes for biological research. solubilityofthings.com

Scope and Objectives of the Research Compendium

This article provides a detailed examination of this compound, focusing exclusively on its chemical and biological significance. The primary objective is to present a thorough and scientifically accurate compendium covering its synthesis, chemical properties, reactivity, and diverse applications. This review will systematically explore its role as a synthetic intermediate, a pharmacophore in drug discovery, and a tool in chemical biology, supported by relevant research findings and spectroscopic data.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYAYUOZWYJNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201443 | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-30-2 | |

| Record name | 6-Benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YFG4WUJ1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Aminobenzothiazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 6-aminobenzothiazole have been well-established and are still widely employed in various research and industrial settings. These routes are characterized by their reliability and the use of readily available starting materials.

Reduction of 6-Nitrobenzothiazole (B29876)

One of the most direct and common methods for the preparation of this compound is the reduction of its nitro precursor, 6-nitrobenzothiazole. alkalisci.com This transformation can be achieved using various reducing agents and conditions.

A prevalent method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) and methanol. This reaction is typically carried out at reflux temperatures and provides good yields of the desired 6-amino-2-phenylbenzothiazole derivatives, often in the range of 70-80%. mdpi.com The nitro group at the 6-position is selectively reduced to an amino group, leaving the benzothiazole (B30560) core intact. Another approach utilizes a sonochemical reduction method to prepare this compound from 6-nitrobenzothiazole. alkalisci.com

The versatility of this reduction is demonstrated in the synthesis of various derivatives. For instance, the reduction of 6-nitro-2-(monosubstituted phenyl)-benzothiazoles, which are themselves synthesized from the condensation of 2-amino-5-nitrothiophenol and aromatic aldehydes, yields the corresponding 6-amino-2-phenylbenzothiazole derivatives. mdpi.com

| Starting Material | Reducing Agent/Conditions | Product | Yield (%) |

| 6-Nitrobenzothiazole | SnCl₂/HCl, Methanol, Reflux | This compound | 70-80 mdpi.com |

| 6-Nitro-2-(substituted-phenyl)-benzothiazoles | SnCl₂/HCl, Methanol, Reflux | 6-Amino-2-(substituted-phenyl)-benzothiazoles | 70-80 mdpi.com |

Cyclization Reactions from Substituted Anilines and Thiourea (B124793) Derivatives

The construction of the benzothiazole ring through cyclization reactions is another cornerstone of classical synthesis. These methods typically involve the reaction of substituted anilines with a source of thiocyanate (B1210189), followed by an oxidative cyclization step.

A widely used procedure involves the reaction of a p-substituted aniline (B41778) with potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the presence of bromine. researchgate.netrjpbcs.comindexcopernicus.com The bromine acts as a catalyst and an oxidizing agent to facilitate the cyclization of the intermediate thiourea derivative. researchgate.netrjpbcs.com This method has been successfully applied to synthesize a variety of 6-substituted-2-aminobenzothiazoles. researchgate.netrjpbcs.comindexcopernicus.com For example, the reaction of 4-substituted anilines with potassium thiocyanate, followed by oxidative cyclization with bromine, has been used to prepare 2-amino-6-substituted-carbonyl benzothiazoles. researchgate.net

The reaction conditions can be modified, for instance, by using acetic acid as a solvent. nih.gov This approach, while effective, is generally more suitable for the synthesis of 6-substituted derivatives, as the use of 4-unsubstituted anilines can sometimes lead to thiocyanation at the para position as a competing reaction. nih.gov

| Aniline Derivative | Reagents | Product |

| p-Substituted anilines | NH₄SCN, Bromine | 6-Substituted-2-aminobenzothiazole researchgate.netrjpbcs.com |

| 4-Substituted anilines | KSCN, Bromine | 2-Amino-6-substituted-carbonyl benzothiazoles researchgate.net |

| 3-Chloro-4-fluoroaniline | KSCN, Bromine, Acetic Acid | 2-Amino-6-fluoro-7-chlorobenzothiazole researchgate.net |

Contemporary and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems that offer milder reaction conditions, higher selectivity, and reduced waste.

Catalytic Methods

Copper catalysis has emerged as a powerful tool in organic synthesis due to the low cost and low toxicity of copper salts compared to other transition metals. rsc.org In the context of benzothiazole synthesis, copper-catalyzed reactions have been developed for the formation of C-N bonds.

One notable application is the N-arylation of 2-aminobenzothiazoles with boronic acids. A Cu(II)-catalyzed C-N coupling reaction using 1,10-phenanthroline (B135089) as a ligand has been reported to proceed at room temperature in acetonitrile. rsc.org This protocol demonstrates good functional group tolerance and provides moderate to excellent yields of N-arylated 2-aminobenzothiazole (B30445) derivatives. rsc.org The reaction is particularly effective for coupling with phenylboronic acids bearing halogen substituents at the meta and para positions. rsc.org

Furthermore, copper(II) oxide nanoparticles have been utilized as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives to form 2-aminobenzothiazoles. acs.org This ligand-free method is experimentally simple and allows for the recovery and recycling of the catalyst. acs.org

| Substrates | Catalyst/Ligand | Product | Key Features |

| 2-Aminobenzothiazole, Phenylboronic acid | Cu(OAc)₂, 1,10-Phenanthroline | N-Phenylbenzo[d]thiazol-2-amine | Room temperature, moderate to excellent yields rsc.org |

| o-Bromoaryl thioureas | Copper(II) oxide nanoparticles | 2-Aminobenzothiazoles | Heterogeneous, ligand-free, recyclable catalyst acs.org |

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govmdpi.com This reaction has been effectively employed for the functionalization of the this compound scaffold.

Researchers have reported the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via a Pd(0)-catalyzed Suzuki cross-coupling reaction. nih.gov This involves the coupling of an N-protected 6-bromobenzothiazole (B1273717) with various aryl boronic pinacol (B44631) esters or arylboronic acids. nih.gov The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is typical for these transformations. nih.gov While the amino group on the benzothiazole can sometimes complicate the reaction, protection of the amine allows for good yields of the coupled products. nih.gov

The Suzuki-Miyaura reaction offers a versatile method to introduce a wide range of aryl and heteroaryl substituents at the 6-position of the benzothiazole ring, enabling the synthesis of diverse libraries of compounds for various applications. nih.govrsc.org

| Substrates | Catalyst | Product | Yield (%) |

| Acetylated 2-amino-6-bromobenzothiazole (B93375), Phenyl boronic acid | Pd(0) catalyst | N-(6-Phenylbenzo[d]thiazol-2-yl)acetamide | 80 nih.gov |

| Acetylated 2-amino-6-bromobenzothiazole, p-Tolylboronic acid | Pd(0) catalyst | N-(6-(p-Tolyl)benzo[d]thiazol-2-yl)acetamide | 85 nih.gov |

| Acetylated 2-amino-6-bromobenzothiazole, 4-Chlorophenylboronic acid | Pd(0) catalyst | N-(6-(4-Chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 81 nih.gov |

Copper-Catalyzed Reactions

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of complex molecules like this compound derivatives by combining multiple reaction steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies purification processes.

A notable example is the four-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, an acetylenedicarboxylate, and a cyclic secondary amine (piperidine or pyrrolidine) in ethanol (B145695). beilstein-journals.org This reaction proceeds to afford functionalized 2-pyrrolidinones that incorporate both the benzothiazole and piperidinyl or pyrrolidinyl moieties in good yields. beilstein-journals.org The reaction can be catalyzed by an excess of the secondary amine acting as a base or by the addition of p-toluenesulfonic acid, which can lead to the formation of functionalized morpholinium or piperidinium (B107235) 2-pyrrolidinon-3-olates. beilstein-journals.org

Another MCR approach involves the reaction of 2-aminobenzothiazole or its 6-substituted derivatives with indole-3-carbaldehyde and arylisonitriles. This reaction, catalyzed by P2O5 on SiO2, leads to the formation of 3-aminoimidazo2,1-bbenzothiazoles. nih.gov The use of a strong dehydrating agent facilitates the reaction, which is also considered environmentally friendly due to the catalyst's stability and low toxicity. nih.gov

Furthermore, one-pot procedures have been developed for the synthesis of 2-aminobenzothiazoles from aryl/alkyl isothiocyanates and o-aminothiophenol using a desulfurizing agent like 1,1′-(ethane-1,2-diyl)dipyridinium bistribromide (EDPBT). acs.org This method avoids the use of harsh reagents and provides a straightforward route to the desired products.

The Biginelli reaction, a well-known MCR, has also been adapted for the synthesis of benzothiazole derivatives. A three-component, one-pot classical Biginelli reaction between benzothiazolyloxobutanamide, substituted aromatic benzaldehydes, and thiourea has been used to synthesize novel benzothiazolylpyrimidine-5-carboxamides. rsc.org

These examples highlight the versatility of one-pot and multicomponent strategies in generating a diverse range of this compound derivatives with potential applications in various fields.

Solid-Phase Synthesis Protocols

Solid-phase synthesis has emerged as a powerful tool for the construction of libraries of heterocyclic compounds, including 2-aminobenzothiazoles. While the solution-phase synthesis of 6-substituted 2-aminobenzothiazoles is well-established, adapting these methods to a solid support offers advantages in terms of purification and automation. nih.gov

The classical method for synthesizing 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid. However, this method is not always suitable for solid-phase applications, especially when using 4-unsubstituted anilines, as it can lead to undesired side reactions. nih.gov The development of solid-phase protocols provides a valuable alternative for the rapid generation of diverse 2-aminobenzothiazole libraries for applications in medicinal chemistry. nih.gov

Sonochemical Reduction Methods

A key step in the synthesis of this compound is often the reduction of the corresponding 6-nitrobenzothiazole. Sonochemical methods, which utilize ultrasound to initiate or enhance chemical reactions, have been reported as an effective technique for this transformation. ottokemi.comchemicalbook.comottokemi.comalkalisci.comcenmed.com

The sonochemical reduction of 6-nitrobenzothiazole provides a direct route to this compound. ottokemi.comchemicalbook.comalkalisci.comcenmed.com This method is often highlighted in the product descriptions of commercially available this compound, indicating its utility in the preparation of this compound. ottokemi.comchemicalbook.comottokemi.comalkalisci.comcenmed.com While the specific reagents and conditions for the sonochemical reduction are not detailed in these sources, the repeated mention of this method suggests it is a recognized and viable synthetic strategy.

Cyclization Involving Carbon Dioxide as a Raw Material

The use of carbon dioxide (CO2) as a C1 building block in organic synthesis is a growing area of interest due to its abundance, low cost, and non-toxic nature. A novel and environmentally friendly approach for the synthesis of benzothiazoles involves the cyclization of 2-aminothiophenols with CO2. mdpi.com

This reaction is promoted by a hydrosilane, such as diethylsilane, and catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). mdpi.com The reaction proceeds under a pressure of 5 MPa of CO2 and yields various benzothiazole derivatives in good yields. mdpi.com A key aspect of this method is the role of the hydrosilane in suppressing the formation of benzothiazolone byproducts. mdpi.com This process provides a green and efficient route to the benzothiazole core structure.

In a related context, radiolabeled [11C]carbon dioxide can be used to synthesize isotopically labeled benzothiazole derivatives. For instance, [11C]CO2 is converted to [11C]methyl iodide, which is then used to N-methylate a precursor, such as a 6-substituted 2-(4′-aminophenyl)-benzothiazole, to produce a radiolabeled product. google.com

Advanced Derivatization and Functionalization Strategies

Further modification of the this compound scaffold is crucial for developing new compounds with tailored properties. These strategies focus on introducing various functional groups onto the core structure, particularly at the 6-amino position.

Synthesis of Substituted this compound Analogues

The amino group at the 6-position of the benzothiazole ring serves as a versatile handle for introducing a wide range of functionalities through N-functionalization reactions. These reactions include acylation, sulfonylation, and the formation of ureas and thioureas.

A common strategy involves the acylation of the 6-amino group. For example, 2-amino-6-nitrobenzothiazole (B160904) can be acylated, followed by reduction of the nitro group to an amino group, which is then further functionalized. mdpi.com This multi-step approach allows for the introduction of various acyl groups. mdpi.com Similarly, this compound can be reacted with acyl chlorides, such as substituted benzoyl chlorides, in the presence of a base like triethylamine (B128534) to yield N-acylated derivatives. uobaghdad.edu.iq

Sulfonylation is another important N-functionalization reaction. For instance, new benzothiazole-disulfonamide scaffolds have been synthesized from 6-nitro-2-aminobenzothiazole. mdpi.com The process involves a reaction with proline activated by a coupling agent, followed by the reduction of the nitro group. mdpi.com

The synthesis of N-functionalized derivatives can also be achieved through the reaction of the 6-amino group with isocyanates or isothiocyanates to form ureas and thioureas, respectively. mdpi.com

Furthermore, the 6-amino group can be converted into other functional groups. For example, this compound can be used in the synthesis of 6-[(4-N,N-dimethylaminophenyl)diazenyl]benzothiazole and 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole through diazo coupling reactions. chemicalbook.comalkalisci.com It can also be converted to 6-dimethylaminobenzothiazole. chemicalbook.comalkalisci.com

In a more complex derivatization, the amino group of 2-cyano-6-aminobenzothiazole can be conjugated to amino acids using carbodiimide (B86325) activation, leading to the formation of peptide-conjugated benzothiazoles. google.com This demonstrates the utility of the 6-amino group as a point of attachment for biomolecules.

These N-functionalization strategies provide a powerful means to generate a diverse array of this compound derivatives with a wide range of potential applications.

2-Substituted Alkyl/Arylthio Analogues

The introduction of alkylthio or arylthio groups at the 2-position of the this compound core is a common strategy to modulate its physicochemical properties. A primary method for achieving this is through the S-alkylation of 6-amino-2-mercaptobenzothiazole (B1196076).

One documented approach involves the synthesis of 2-alkenylthio-6-aminobenzothiazoles. This is accomplished by reacting the potassium salt of 6-amino-2-mercaptobenzothiazole with various alkenyl bromides. mdpi.com This reaction provides a straightforward route to a series of 2-alkenylthio derivatives.

Similarly, a range of 2-alkylthio-6-aminobenzothiazoles can be prepared and subsequently used as precursors for further derivatization. For instance, these compounds can undergo reaction with salicylaldehyde (B1680747) to form the corresponding 2-alkylthio-6-salicylideneaminobenzothiazoles, which are a class of Schiff bases. chemicalpapers.com The reaction involves dissolving the 2-alkylthio-6-aminobenzothiazole in heated ethanol, followed by the addition of salicylaldehyde and a brief period of boiling. chemicalpapers.com

Table 1: Synthesis of 2-Alkylthio-6-salicylideneaminobenzothiazoles chemicalpapers.com

| Alkyl Group (R) | Starting Material | Reagent | Solvent | Reaction Condition |

|---|---|---|---|---|

| Methyl | 2-Methylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |

| Ethyl | 2-Ethylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |

| Propyl | 2-Propylthio-6-aminobenzothiazole | Salicylaldehyde | Ethanol | Boiling |

Mannich Base Formation

The Mannich reaction is a versatile method for introducing aminoalkyl chains onto the this compound scaffold. These reactions typically involve the condensation of a primary or secondary amine (in this case, the amino group of a this compound derivative), formaldehyde (B43269), and a compound containing an active hydrogen atom.

A specific example is the synthesis of Mannich bases from 2-alkylthio-6-aminobenzothiazoles. In this procedure, 2-alkylthio-6-aminobenzothiazole is treated with formaldehyde and bicyclo[2.2.1]hept-5-en-2,3-dicarboximide in boiling ethanol. chempap.org The 2-alkylthio-6-(bicyclo[2.2.1]hept-5-en-2,3-dicarboximidomethylamino)benzothiazoles precipitate from the solution upon cooling. chempap.org

Acetamide and Thiazolidinone Derivatives

The amino group of this compound is a key site for derivatization to form amides and for the construction of more complex heterocyclic systems like thiazolidinones.

Acetamide Derivatives: Acetylation of the amino group in 2-alkylthio-6-aminobenzothiazoles can be readily achieved using acetic anhydride (B1165640). chempap.org The reaction can be performed by dissolving the 2-alkylthio-6-aminobenzothiazole derivative in acetic anhydride and allowing the mixture to stand at room temperature. chempap.org This method has been used to prepare a series of 6-acetamido-2-alkylthiobenzothiazoles. chempap.org Another route involves the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. This is accomplished by first protecting the amino group of 2-amino-6-bromobenzothiazole as an acetamide, followed by a Suzuki cross-coupling reaction with various aryl boronic acids or their pinacol esters in the presence of a palladium catalyst like Pd(PPh₃)₄. mdpi.comnih.gov

Thiazolidinone Derivatives: Thiazolidinone rings can be appended to the this compound core, often via a multi-step synthesis involving a Schiff base intermediate. A general method involves the following sequence:

Reaction of a substituted 2-aminobenzothiazole (e.g., 6-methoxy-2-aminobenzothiazole) with an appropriate aldehyde (e.g., 4-hydroxybenzaldehyde) in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base. tsijournals.com

Cyclocondensation of the resulting Schiff base with a mercaptoalkanoic acid, such as thioglycolic acid, by heating. The mixture is then treated with a sodium bicarbonate solution to yield the 2,3-disubstituted-1,3-thiazolidin-4-one. tsijournals.com

Another pathway to thiazole-containing derivatives involves the cyclization of 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides with substituted phenylthioureas in absolute ethanol, using potassium carbonate as a base. tandfonline.com

Table 2: Synthesis of Thiazolidinone Derivatives tsijournals.com

| Starting Benzothiazole | Aldehyde | Cyclizing Agent | Product |

|---|

Schiff Base Formation

The formation of Schiff bases (or imines) is a fundamental reaction of the primary amino group of this compound. This is typically achieved through the condensation reaction with an aldehyde or ketone.

For example, 2-alkylthio-6-aminobenzothiazoles react with salicylaldehyde in boiling ethanol to yield 2-alkylthio-6-salicylideneaminobenzothiazoles. chemicalpapers.com Similarly, substituted 2-aminobenzothiazoles, such as 6-methoxy-2-aminobenzothiazole, can be refluxed with various benzaldehydes in ethanol containing a catalytic amount of glacial acetic acid to produce the corresponding Schiff bases. tsijournals.com

Conjugation with Biomolecules and Advanced Scaffolds

The functionalization of this compound extends to its conjugation with complex molecules, enhancing its potential for specific applications in biotechnology and materials science.

Amino Acid and Peptide Conjugates

Conjugating this compound with amino acids and peptides can generate probes for biological assays. A common strategy involves using a derivative, 2-cyano-6-aminobenzothiazole, to facilitate the coupling. The conjugation can be performed to form a peptide bond, a carbamate (B1207046) bond, or a urea (B33335)/thiourea bond between the amino group of the benzothiazole and a carboxylic group of the amino acid. google.com

One method involves the activation of the carboxylic acid of the amino acid. For example, isobutylchloroformate can be used to activate the free acid of an amino acid in the presence of N-methylmorpholine in tetrahydrofuran (B95107) (THF). google.com Carbodiimide activation is another feasible approach. google.com Following the conjugation of the amino acid to 2-cyano-6-aminobenzothiazole, a subsequent reaction with D-cysteine can lead to the formation of an amino acid-conjugated luciferin (B1168401) derivative. google.com This "click" reaction between the 2-cyano-benzothiazole (CBT) and an N-terminal cysteine (Cys) on a peptide is rapid and efficient, proceeding via nucleophilic attack of the cysteine's thiol group on the cyano carbon, followed by cyclization. rsc.orgresearchgate.net

Integration with Carbon Nanotubes

This compound can be covalently attached to the surface of carbon nanotubes (CNTs), modifying their properties for potential use in nanoelectronics and materials science. The process for functionalizing multi-walled carbon nanotubes (MWCNTs) with this compound involves an initial acid treatment of the MWCNTs. This step introduces carboxylic acid groups onto the nanotube surface. These acid-functionalized MWCNTs are then reacted with this compound, leading to the formation of an amide linkage between the carboxyl groups on the MWCNTs and the amino group of the this compound. This functionalization has been shown to alter the magnetic properties of the MWCNTs.

Formation of Metal Complexes

The benzothiazole nucleus, particularly the 2-aminobenzothiazole framework, is a subject of considerable interest in coordination chemistry. veterinaria.org The presence of potential coordinating sites—specifically the exocyclic amino group (-NH2) and the endocyclic nitrogen and sulfur atoms—allows for the formation of diverse and stable transition metal complexes. veterinaria.org The coordination potential is often enhanced by converting the 2-amino group into a Schiff base, which introduces an additional imine nitrogen donor site. veterinaria.org

Research has demonstrated the synthesis of numerous metal complexes involving this compound and its derivatives with various transition metals. These complexes are typically synthesized by reacting the specific benzothiazole ligand with a metal salt, often in an ethanolic solution under reflux. mdpi.comnih.gov The resulting complexes exhibit a range of geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand structure. researchgate.netresearchgate.netjocpr.com

A common strategy involves the use of Schiff base ligands derived from the condensation of 2-aminobenzothiazoles with different aldehydes. For instance, Schiff bases prepared from 2-amino-6-methoxybenzothiazole (B104352) and aldehydes like 2-nitrobenzaldehyde, 2-chlorobenzaldehyde, and 2,4-dihydroxybenzaldehyde (B120756) react with metal chlorides of Co(II), Ni(II), Cu(II), Cd(II), Cr(III), and Fe(III). mdpi.com Spectroscopic and analytical data suggest that these ligands often act as bidentate chelators, coordinating through the azomethine nitrogen and the benzothiazole ring nitrogen to form octahedral structures. researchgate.net

In a specific study, a novel Schiff base created from this compound and 4-methoxy salicylaldehyde was used to synthesize bivalent complexes with Cu(II), Ni(II), and Co(II). researchgate.net Analysis of these complexes indicated a square planar geometry for all three. researchgate.net Similarly, copper complexes derived from Schiff bases of various 2-aminobenzothiazole derivatives have been synthesized and characterized, with studies suggesting a distorted square planar geometry. jmaterenvironsci.com

The coordination behavior can vary. While many Schiff base derivatives coordinate through the imine and ring nitrogens, studies on complexes of 6-methyl-2-aminobenzothiazole with metals like Cu(II), Ni(II), and Co(II) indicate that coordination occurs through the exocyclic amino group, leaving the cyclic sulfur and imine groups uncoordinated. drdo.gov.in In other cases, such as with ligands derived from 2,4-dihydroxybenzaldehyde, coordination involves the imino nitrogen, aromatic sulfur, and a phenolic oxygen atom. orientjchem.org

The stoichiometry of these complexes is frequently found to be a 1:2 metal-to-ligand ratio. jocpr.com For example, complexes of 4,6-dinitrobenzothiazole-2-amine acetate (B1210297) with Cu(II), Zn(II), Cd(II), and Ni(II) were determined to have a [1:2] metal-to-ligand ratio, with the copper complex adopting a square planar geometry while the others were tetrahedral. jocpr.com

The research findings on the formation of these metal complexes are summarized in the tables below.

Table 1: Examples of Metal Complexes Derived from this compound and its Derivatives

| Metal Ion | Ligand (Derivative of this compound) | Proposed Geometry |

|---|---|---|

| Cu(II), Ni(II), Co(II) | Schiff base of this compound and 4-methoxy salicylaldehyde | Square Planar researchgate.net |

| Co(II), Ni(II), Cu(II) | Schiff base of 2-amino-6-methoxybenzothiazole and 2-nitrobenzaldehyde | Octahedral mdpi.comresearchgate.net |

| Cr(III), Fe(III) | Schiff base of 2-amino-6-methoxybenzothiazole and 2,4-dihydroxybenzaldehyde | Octahedral mdpi.comresearchgate.net |

| Cu(II) | Schiff base of 2-aminobenzothiazole and Knoevenagel condensate | Distorted Square Planar jmaterenvironsci.com |

| Cu(II) | 4,6-dinitrobenzothiazole-2-amine acetate | Square Planar jocpr.com |

| Zn(II), Cd(II), Ni(II) | 4,6-dinitrobenzothiazole-2-amine acetate | Tetrahedral jocpr.com |

| Mn(II), Co(II), Ni(II) | o-vanillidene-2-aminobenzothiazole (with 1,10-phenanthroline) | Not specified nih.gov |

Table 2: Research Findings on this compound Metal Complexes

| Study Focus | Key Findings | Reference |

|---|---|---|

| Synthesis and Geometry | Prepared Co(II), Ni(II), and Cu(II) complexes with Schiff bases of 2-amino-6-methoxy-benzothiazole. Proposed octahedral structures where the ligand is bidentate, coordinating via azomethine and benzothiazole nitrogen. | mdpi.comresearchgate.net |

| Coordination Mode | Investigated complexes of 6-methyl-2-aminobenzothiazole. Infrared data showed coordination through the exocyclic NH2 group, with the cyclic sulfur and C=N groups not participating. | drdo.gov.in |

| Stoichiometry and Geometry | Synthesized complexes of 4,6-dinitrobenzothiazole-2-amine acetate with Cu(II), Zn(II), Cd(II), and Ni(II). The metal-to-ligand ratio was found to be 1:2 for all complexes. The Cu(II) complex was square planar, while others were tetrahedral. | jocpr.com |

| Synthesis of Copper Complexes | Ethanolic solutions of 2-aminobenzothiazole derivatives and copper acetate were refluxed to form complexes. A distorted square planar geometry was suggested for the products. | jmaterenvironsci.com |

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzothiazole |

| Copper(II) acetate |

| 4-methoxy salicylaldehyde |

| 2-amino-6-methoxybenzothiazole |

| 2-nitrobenzaldehyde |

| 2-chlorobenzaldehyde |

| 2,4-dihydroxybenzaldehyde |

| 6-methyl-2-aminobenzothiazole |

| 4,6-dinitrobenzothiazole-2-amine acetate |

| o-vanillidene-2-aminobenzothiazole |

| 1,10-phenanthroline |

| 6-chloro-1,3-benzothiazol-2-amine |

| Pyridoxal |

| Copper |

| Nickel |

| Cobalt |

| Iron |

| Chromium |

| Cadmium |

| Manganese |

| Zinc |

| Vanadium |

| Platinum |

Elucidation of Biological and Pharmacological Activities of 6 Aminobenzothiazole Derivatives

Antimicrobial Activity Studies

Derivatives of 6-aminobenzothiazole have demonstrated significant potential as antimicrobial agents, with studies revealing activity against a range of pathogenic bacteria and fungi.

Substituted 6-aminobenzothiazoles have shown notable antibacterial properties, particularly against Gram-positive bacteria. A series of 2-alkenylthio-6-aminobenzothiazoles displayed significant activity against Staphylococcus aureus. mdpi.com Further studies on thiazolyl aminobenzothiazole derivatives confirmed their efficacy against both Gram-positive strains, such as S. aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govtandfonline.com

Structure-activity relationship studies revealed that substitutions on the benzothiazole (B30560) ring influence antibacterial potency. For instance, compounds with an electron-withdrawing fluoro group at the 6-position of the benzothiazole ring demonstrated enhanced activity against both Gram-negative and Gram-positive bacteria. tandfonline.com Specifically, certain 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles showed excellent activity against S. aureus and B. subtilis. tandfonline.com The antibacterial action of some derivatives is linked to the inhibition of key bacterial enzymes like uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound Description | Target Bacteria | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-(Alkenylthio)-6-aminobenzothiazoles | Staphylococcus aureus | Significant Activity | mdpi.com |

| Thiazolyl aminobenzothiazole derivative 12 | S. aureus, B. subtilis | 12-18 | tandfonline.com |

| Thiazolyl aminobenzothiazole derivative 18 | E. coli, P. aeruginosa | 11-18 | tandfonline.com |

| Thiazolyl aminobenzothiazole derivative 20 | S. aureus, B. subtilis | 6-8 | tandfonline.com |

| Isatin-clubbed benzothiazole derivative 41c | E. coli, P. aeruginosa | 3.1, 6.2 | nih.gov |

The antifungal activity of this compound derivatives is well-documented, particularly against Candida species. mdpi.comnih.gov Several 2-alkylthio-6-aminobenzothiazole derivatives have been identified as potent anticandidous agents, with some inhibiting the yeast-mycelial conversion of Candida albicans, a critical step in its pathogenesis. tandfonline.comtandfonline.com The n-pentyl derivative, 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB), is a notable example of a highly active compound in this class. mdpi.com

The spectrum of activity extends beyond C. albicans to include other fungi like Aspergillus niger and the dermatophyte Trichophyton mentagrophytes. mdpi.comnih.govtandfonline.com In a study of 2-alkenylthio-6-aminobenzothiazoles, derivatives with a C5 alkenyl substituent showed superior activity against C. albicans compared to the standard, APB. mdpi.com The introduction of a fluoro group at the 6-position of the benzothiazole ring was also found to increase antifungal activity. tandfonline.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound Description | Target Fungi | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 2-Alkenylthio-6-aminobenzothiazole 3 | Candida albicans | 15.6 | mdpi.com |

| 2-Alkenylthio-6-aminobenzothiazole 4 | Candida albicans | 15.6 | mdpi.com |

| Thiazolyl aminobenzothiazole derivative 17 | C. albicans, A. niger | 12-14 | tandfonline.com |

| Thiazolyl aminobenzothiazole derivative 18 | C. albicans, A. niger | 4-9 | tandfonline.com |

| Thiazolyl aminobenzothiazole derivative 19 | C. albicans, A. niger | 8-11 | tandfonline.com |

| Thiazolyl aminobenzothiazole derivative 20 | C. albicans, A. niger | 3-4 | tandfonline.com |

| 6-Benzyloxy-2-aminobenzothiazole 1e | C. albicans, C. parapsilosis | Potent Activity | ucl.ac.be |

A primary mechanism for the antifungal action of this compound derivatives is the inhibition of ergosterol (B1671047) biosynthesis. tandfonline.comtandfonline.com Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and cell death. seq.esmdpi.com

Studies on 6-amino-2-n-pentylthiobenzothiazole (APB) and related 2-alkenylthio-6-aminobenzothiazoles have shown that these compounds block the ergosterol biosynthesis pathway. mdpi.comnih.gov The specific target is the demethylation of sterol intermediates. mdpi.com This inhibition leads to a significant decrease in the cellular ergosterol content and a corresponding accumulation of aberrant 14α-methylated sterols, such as lanosterol. mdpi.commdpi.com The buildup of these toxic precursors disrupts the structure and function of the cell membrane, ultimately inhibiting fungal growth. mdpi.comnih.gov This mechanism of action is similar to that of widely used azole antifungal drugs. seq.esmdpi.com

Antifungal and Anticandidous Properties

Antineoplastic and Cytotoxic Activity Research

In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines.

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. Water-soluble hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazole have shown cytostatic activities against cervical (HeLa), breast (MCF-7), and colon cancer cells. jocpr.com

Derivatives have been synthesized and tested against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with some compounds exhibiting potent activity. nih.govacs.orgresearchgate.net For example, a morpholine-based thiourea (B124793) bromobenzothiazole derivative was found to be a potent agent against MCF-7 cells with an IC₅₀ value of 18.10 µM and against HeLa cells with an IC₅₀ of 38.85 µM. nih.gov Similarly, naphthalimide-benzothiazole hybrids have shown strong antitumor activity against A549 and MCF-7 cell lines. nih.govtandfonline.com The substitution pattern on the benzothiazole core and the attached phenyl rings significantly influences the cytotoxic potency. nih.gov

Table 3: Cytotoxic Activity of Selected this compound Derivatives Against Cancer Cell Lines

| Compound Description | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Morpholine based thiourea bromobenzothiazole 23 | MCF-7 (Breast) | 18.10 | nih.gov |

| Morpholine based thiourea bromobenzothiazole 23 | HeLa (Cervical) | 38.85 | nih.gov |

| Naphthalimide-benzothiazole derivative 67 | A549 (Lung) | 3.89 | nih.govtandfonline.com |

| Naphthalimide-benzothiazole derivative 67 | MCF-7 (Breast) | 5.08 | nih.govtandfonline.com |

| 6-Amino-2-(4-fluorophenyl)benzothiazole 19 | MCF-7 (Breast) | Active | nih.gov |

| This compound Schiff base Cu(II) complex | HeLa (Cervical) | Active | researchgate.net |

| This compound Schiff base Cu(II) complex | A549 (Lung) | Active | researchgate.net |

| This compound Schiff base Cu(II) complex | MCF-7 (Breast) | Active | researchgate.net |

| Pyrimidine-based 2-aminobenzothiazole (B30445) derivatives | MCF-7 (Breast) | Potent Activity | rsc.org |

| 4-Nitroaniline/piperazine-4-nitroaniline derivative OMS5 | A549 (Lung), MCF-7 (Breast) | Growth Reduction | acs.org |

The cytotoxic effects of this compound derivatives are mediated through various mechanistic pathways. A prominent mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. jocpr.com Some pyridinyl-2-amine linked benzothiazole-2-thiol compounds were found to induce apoptosis in HepG2 cancer cells. jocpr.com

Other investigations suggest that these compounds can interfere with critical cellular processes. For instance, certain derivatives are believed to function as DNA intercalating agents, disrupting DNA replication and transcription, which is a mechanism shared by some established chemotherapeutics. nih.govresearchgate.net Inhibition of key signaling enzymes is another pathway; recently synthesized 2-aminobenzothiazole derivatives showed potential inhibitory activity against the PI3Kγ enzyme, which is involved in cell growth and survival pathways. acs.org The collective research points to a multi-targeted approach, including the induction of apoptosis and the inhibition of crucial enzymes and cellular processes, as the basis for the antineoplastic activity of this class of compounds. researchgate.net

Evaluation against Cancer Cell Lines (e.g., HeLa, A549, MCF-7)

Neurological and Central Nervous System Activities

Derivatives of this compound have emerged as a significant class of compounds with diverse activities within the central nervous system. Researchers have explored their potential in managing neurological disorders, revealing promising anticonvulsant, muscle relaxant, and neuroprotective properties.

Anticonvulsant Properties and Receptor Interactions (e.g., GABAergic System)

Substituted 2-aminobenzothiazole derivatives have been identified as potent anticonvulsant agents. scholarsresearchlibrary.com The proposed mechanism for this activity often involves the GABAergic system. It is suggested that a GABA-like pharmacophore on the benzothiazole nucleus may bind to GABA receptors, leading to a synergistic anticonvulsant effect, which is enhanced by the compound's lipophilicity. scholarsresearchlibrary.com

Virtual screening and molecular docking studies have been employed to predict and confirm the anticonvulsant potential of these derivatives. jddtonline.inforesearchgate.net These studies have targeted the γ-amino butyric acid (GABA) molecular target, showing that 6-substituted 2-aminobenzothiazole derivatives can interact and bind effectively with subunits of the GABA enzyme, corroborating the in-vivo anticonvulsant observations. scholarsresearchlibrary.comjddtonline.info For instance, molecular docking studies against the beta-3 subunit of the GABA-A receptor have been used to screen newly designed derivatives. jddtonline.info One such study identified a compound, referred to as compound 14, which exhibited a higher rerank score and mol dock score compared to the reference drug, riluzole (B1680632). jddtonline.info

In another study, compound BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole) showed strong binding interaction with the GABA enzyme, with scores close to the reference drug phenytoin. scholarsresearchlibrary.com Furthermore, 2-amino-6-trifluoromethoxy-benzothiazole has been shown to act on gabaergic mechanisms, inhibiting convulsions induced by GABA synthesis inhibitors like isoniazid. google.com

Some synthesized hydrazino group substituted benzothiazole derivatives have also demonstrated significant to moderate anticonvulsant activities in electric shock method tests. rjptonline.org The broad investigation into various derivatives, including those of aminobenzothiazole and thiazolidinone-triazole, highlights the ongoing search for novel anticonvulsant agents within this chemical family. nih.govscialert.net

Table 1: Anticonvulsant Activity of Selected this compound Derivatives

| Compound | Research Finding | Target/Mechanism | Reference |

|---|---|---|---|

| 6-substituted 2-aminobenzothiazole derivatives | Designed and evaluated for anticonvulsant activity through virtual screening. | Binding affinity to beta-3 subunit of GABA-A receptor. | jddtonline.info |

| BSC-05 (6-methyl-[3-(3,4-dihydroxyphenyl)-prop-2-eneamido] benzothiazole) | Showed good binding interaction in molecular docking studies, comparable to phenytoin. | Interaction with γ-amino butyric acid (GABA) enzyme. | scholarsresearchlibrary.com |

| 2-[6-(phenyl) 2-thio 1, 3-oxazin-3yl] amino benzothiazole derivatives | Exhibited significant to moderate anticonvulsant activity. | Evaluated by electric shock method. | rjptonline.org |

Muscle Relaxant Effects

Several derivatives of 2-aminobenzothiazole have been reported to possess muscle relaxant properties. researchgate.netresearchgate.netmdpi.com This activity was noted as a significant finding in the 1950s, drawing initial biological interest to this class of compounds. derpharmachemica.com More recent research has confirmed these effects. For example, in a study evaluating novel chromene-2-one derivatives synthesized with 6-substituted 2-aminobenzothiazoles for antipsychotic activity, all tested compounds also demonstrated muscle relaxant properties during Rota rod experiments. jocpr.com

Neuroprotective Potentials

The neuroprotective effects of this compound derivatives, particularly those related to the structure of riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), have been a subject of significant investigation. researchgate.netnih.gov Riluzole itself is noted for its neuroprotective effects, acting as a voltage-gated sodium channel blocker and a noncompetitive inhibitor of NMDA receptors. nih.gov

Researchers have synthesized series of amidine, thiourea, and guanidine (B92328) derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole to explore enhanced neuroprotective activity. researchgate.net In an in vitro model of ischemia/reperfusion injury, certain amidine and thiourea derivatives significantly attenuated neuronal injury. researchgate.net Selected thiourea derivatives were also found to possess a direct ROS (Reactive Oxygen Species) scavenging activity, indicating antioxidant properties as a mechanism for neuroprotection. researchgate.net Specifically, compounds designated as 3a-d from this series demonstrated this antioxidant capability. researchgate.net

Further studies on amidine 4H-3,1-benzothiazine derivatives showed they could reduce glutamate (B1630785) and LDH release in an oxygen/glucose deprivation and reperfusion model. unisi.it These compounds also reduced cytotoxicity induced by glutamate and 6-hydroxydopamine (6-OHDA) and limited the formation of ROS in neuronal preparations. unisi.it One derivative, 5c, was effective in inhibiting neuronal voltage-dependent Na+ and Ca2+- channels, a profile comparable to riluzole. unisi.it The benzothiazole scaffold is increasingly recognized for its potential in developing treatments for neurodegenerative disorders like Alzheimer's disease, due in part to these neuroprotective actions. nih.govmdpi.comfrontiersin.org

Anti-inflammatory and Analgesic Effects

A significant body of research has established that derivatives of this compound possess notable anti-inflammatory and analgesic properties. researchgate.netresearchgate.netmdpi.com Studies have shown that 6-substituted-2-aminobenzothiazole derivatives, including those with 6-methyl, 6-methoxy, and 6-ethoxy groups, exhibit these dual activities. mdpi.com

The synthesis of new benzothiazole derivatives has often been followed by screening for these specific pharmacological effects. For instance, a series of hydrazino group substituted benzothiazoles was synthesized and evaluated, showing significant to moderate anti-inflammatory and analgesic activities in rat models. rjptonline.org Similarly, newly synthesized Schiff's bases of benzothiazole derivatives demonstrated mild to moderate analgesic and anti-inflammatory activity. silae.it When tested for analgesic effects using the tail-flick method, several compounds showed significant activity, although less than the standard drug pentazocin. silae.it In anti-inflammatory screenings using the carrageenan-induced edema model in rats, these compounds were found to be moderately active, with some showing significant effects comparable to, but less potent than, indomethacin. silae.it

Structure-activity relationship (SAR) studies have provided insights into enhancing these effects; for example, the inclusion of an oxadiazole ring and bromo substituents has been shown to increase anti-inflammatory and analgesic efficacy. jchemrev.com Certain Mannich bases derived from BTA and quinazolines conjugated with BTA have also demonstrated a substantial decrease in edema volume. jchemrev.com In some cases, the synthesized compounds outperformed conventional drugs like aspirin (B1665792) and naproxen (B1676952) in terms of their anti-inflammatory and analgesic properties. jchemrev.com

Further research into benzothiazoles bearing benzenesulphonamide and carboxamide moieties has yielded compounds with potent effects. nih.gov Molecular docking studies predicted excellent binding to inflammatory receptors, and subsequent in vivo tests confirmed high percentage inhibition of carrageenan-induced rat paw edema. nih.gov Specifically, compounds 17c and 17i showed 80% and 78% inhibition at 3 hours, respectively. nih.gov These compounds also displayed significant analgesic activity. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Series | Analgesic Activity Finding | Anti-inflammatory Activity Finding | Model Used | Reference |

|---|---|---|---|---|

| Mannich bases of 6-Substituted-2-aminobenzothizole | Screened for analgesic activity. | 6-substituted derivatives reported to have anti-inflammatory properties. | Not specified for analgesia; general literature for anti-inflammatory. | researchgate.net |

| Hydrazino group substituted benzothiazoles | Exhibited significant to moderate activity. | Exhibited significant to moderate activity. | Hot plate method (analgesic); Carrageenan-induced paw edema (anti-inflammatory). | rjptonline.org |

| Benzothiazole Schiff's bases (P5e, P5g, P5h) | Showed significant analgesic activity. | Showed significant anti-inflammatory activity. | Tail flick method (analgesic); Carrageenan-induced paw edema (anti-inflammatory). | silae.it |

Anti-infective Applications Beyond Direct Antimicrobial Action

While the direct antimicrobial properties of benzothiazoles are well-documented, their utility as anti-infective agents extends to other mechanisms, most notably in the realm of antiviral therapies.

Antiviral Activity (e.g., Anti-HIV Agents, Reverse Transcriptase Inhibition)

Benzothiazole derivatives have been extensively investigated for their potential as anti-HIV agents. jchemrev.commdpi.com The mechanism of action often involves the inhibition of key viral enzymes, particularly HIV-1 reverse transcriptase (RT), a crucial enzyme for the replication of the virus. mdpi.comtandfonline.com

Several synthesized series of benzothiazole derivatives have been tested for their ability to inhibit HIV-1 RT. One study focused on 2-(2,6-dihalophenyl)-3-(4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones. tandfonline.comtandfonline.com It was discovered that substituting the benzothiazolyl moiety at the 4th or 6th position could transform a practically inactive compound into a potent inhibitor. tandfonline.com For example, the 4-Cl-benzo[d]thiazol-2-yl analogue (compound 7) was found to be a powerful RT inhibitor with an IC50 value of 0.04 μM. tandfonline.comtandfonline.com Another compound, the 6-F-benzo[d]thiazol-2-yl derivative (compound 9), also showed high activity with an IC50 of 0.25 μM. tandfonline.com These compounds demonstrated a mode of inhibition that was uncompetitive or mixed for the RNA/primer template and competitive for dNTPs, a desirable characteristic as it may be effective against mutations that confer resistance to traditional non-competitive NNRTIs. tandfonline.comtandfonline.com

Other research has explored different structural modifications. A series of benzothiazole derivatives was tested in vitro against HIV-1 and HIV-2, with one compound, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone (9), showing activity against a strain of HIV. mdpi.com Hybrid molecules, such as benzothiazolyl-coumarins, have also been evaluated, with a 6-chlorobenzothiazole derivative demonstrating a promising anti-HIV effect. nih.gov These findings underscore the potential of the benzothiazole scaffold in the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV. mdpi.comresearchgate.net

Table 3: Anti-HIV Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Series | Finding/Activity | Mechanism of Action | Reference |

|---|---|---|---|

| 3-(4-Cl-benzo[d]thiazol-2-yl)-2-(2-chloro-6-fluoro-phenyl)thiazolidin-4-one (7) | Potent inhibitor with IC50 = 0.04 μM. | HIV-1 Reverse Transcriptase Inhibition. | tandfonline.comtandfonline.com |

| 3-(6-F-benzo[d]thiazol-2-yl)-2-(2,6-dichloro-phenyl)thiazolidinone-4-one (9) | Active inhibitor with IC50 = 0.25 μM. | HIV-1 Reverse Transcriptase Inhibition. | tandfonline.com |

| (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone (9) | Active against a strain of HIV in vitro. | Assumed to be a non-nucleoside reverse transcriptase inhibitor (NNRI). | mdpi.com |

Antitubercular Efficacy and Target Modulation (e.g., DprE1 Inhibition)

Derivatives of this compound have demonstrated notable potential as antitubercular agents, with some exhibiting significant inhibitory activity against Mycobacterium tuberculosis (Mtb). rsc.orgpnrjournal.com A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. rsc.orgnih.gov Inhibition of DprE1 disrupts the formation of arabinogalactan, a critical component of the cell wall, leading to bacterial death. pnrjournal.comnih.gov

Research has highlighted several 6-substituted benzothiazole derivatives with potent anti-mycobacterial properties. For instance, certain benzothiazole amides have been identified as promising noncovalent inhibitors of DprE1. nih.gov In one study, bis-benzothiazole amides were synthesized and evaluated, with some compounds showing remarkable antitubercular activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against the H37Ra strain and 1.0 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov The most active of these compounds also demonstrated significant efficacy against drug-resistant tuberculosis strains. nih.gov

Furthermore, molecular docking studies have been employed to understand the structure-activity relationships and the binding modes of these derivatives within the DprE1 active site. rsc.orgnih.govnih.gov These studies suggest that specific substitutions on the benzothiazole ring and the nature of the amide linkage are crucial for potent inhibitory activity. rsc.orgnih.gov For example, a pharmacophore model for certain derivatives indicated that the presence of an aromatic, aliphatic carbon center and a hydrogen bond donor is essential for enhanced antitubercular activity and DprE1 inhibition. rsc.org Some benzothiazole-pyrimidine hybrids have also shown high activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, with MIC values ranging from 0.24 to 0.98 µg/mL against the sensitive strain. nih.gov

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound Type | Target Strain | MIC (µg/mL) | Target Enzyme |

| Bis-benzothiazole amide (6a) | M.tb H37Ra | 0.5 | DprE1 |

| Bis-benzothiazole amide (6a) | M.tb H37Rv | 1.0 | DprE1 |

| Benzothiazole-pyrimidine hybrid (5c) | M.tb (drug-sensitive) | 0.24-0.98 | DprE1 |

| Benzothiazole-pyrimidine hybrid (15) | M.tb (drug-sensitive) | 0.24-0.98 | DprE1 |

| Benzothiazole-pyrimidine hybrid (5c) | MDR-TB | 0.98 | DprE1 |

| Benzothiazole-pyrimidine hybrid (15) | MDR-TB | 1.95 | DprE1 |

| Benzothiazole-pyrimidine hybrid (5c) | XDR-TB | 3.9 | DprE1 |

| Benzothiazole-pyrimidine hybrid (15) | XDR-TB | 7.81 | DprE1 |

MDR-TB: Multidrug-resistant Tuberculosis, XDR-TB: Extensively drug-resistant Tuberculosis

Anthelmintic Applications

Several studies have investigated the anthelmintic potential of this compound derivatives, revealing that these compounds can be effective against various helminths. nih.govarabjchem.orgtandfonline.com For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles were synthesized and screened for their anthelmintic activity against the earthworm species Pheretima posthuma. nih.govtandfonline.com Many of these compounds demonstrated good activity, with some showing paralysis times comparable to or better than the standard drug, mebendazole. arabjchem.orgtandfonline.com

Structure-activity relationship studies have indicated that the nature and position of substituents on the benzothiazole ring and the associated phenyl ring play a significant role in determining the anthelmintic efficacy. arabjchem.orgtandfonline.com For example, compounds with an electron-donating ethoxy group at the 6-position of the benzothiazole ring displayed excellent anthelmintic activity. arabjchem.org In another study, derivatives with electron-withdrawing groups like nitro and bromo at the 6-position of the benzothiazole nucleus, coupled with chloro or fluoro substitutions on an aromatic amine, exhibited higher anthelmintic activity. ejpmr.com Specifically, one compound with an ethoxy group on the aminobenzothiazole and a chloro group on the phenyl ring showed potent activity. tandfonline.com

Table 2: Anthelmintic Activity of Selected this compound Derivatives against P. posthuma

| Compound | Substitution at 6-position | Paralysis Time (min) | Death Time (min) |

| Compound 22 | Ethoxy | 22.26 | - |

| Compound 26 | Ethoxy | Potent Activity | - |

| Nitro-substituted | Nitro | High Activity | - |

| Bromo-substituted | Bromo | High Activity | - |

Antileishmanial Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new antileishmanial agents. jchemrev.comresearchgate.netnih.gov Research has shown that the introduction of a benzothiazole group to other heterocyclic scaffolds, such as acridinone (B8587238), can enhance antileishmanial properties. researchgate.netnih.gov

In one key study, a series of (1,3-benzothiazol-2-yl)amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their in vitro antileishmanial activity. researchgate.netnih.gov Two derivatives, in particular, demonstrated selective antileishmanial activity, primarily due to their toxicity towards the amastigote stage of the parasite. researchgate.netnih.gov The study suggested that the presence of a 6-amino-benzothiazole group on the 2-amino chain or a 6-nitro-benzothiazole group on the 4-amino chain of the acridinone ring was crucial for specific anti-amastigote properties. researchgate.netnih.gov This highlights the importance of the substitution pattern on the this compound moiety for targeted antileishmanial effects.

Table 3: Antileishmanial Activity of Selected this compound Derivatives

| Compound | Structure | Activity |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | 6-amino-benzothiazole linked to acridinone | Selective antileishmanial activity (amastigote-specific) |

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | 6-nitro-benzothiazole linked to acridinone | Selective antileishmanial activity (amastigote-specific) |

Metabolic and Other Therapeutic Investigations

Antidiabetic Activity (e.g., DPP-IV, AMPK Modulation)

The this compound scaffold has been explored for its potential in developing novel antidiabetic agents. jchemrev.comjchemrev.comresearchgate.net One of the key mechanisms of action for these derivatives involves the modulation of enzymes such as dipeptidyl peptidase IV (DPP-IV) and AMP-activated protein kinase (AMPK). jchemrev.comresearchgate.net

Derivatives of BTA-butanamide have been found to be potent inhibitors of DPP-IV, particularly those with a substituent at the 6-position of the benzothiazole ring. jchemrev.comjchemrev.com In vivo studies in mice showed that a metabolically stable compound from this series could inhibit DPP-IV and subsequently lower blood glucose levels during an oral glucose tolerance test. jchemrev.comjchemrev.com Structure-activity relationship studies have indicated that substitutions at the 5 or 6-position of the benzothiazole ring enhance the inhibitory effects on DPP-IV. jchemrev.comjchemrev.com

AMPK is another significant target for antidiabetic drugs. researchgate.netgoogle.comtubitak.gov.tr Certain benzothiazole derivatives have been shown to increase glucose uptake in L6 myotubes in an AMPK-dependent manner. researchgate.net One such compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, increased glucose uptake by 2.5-fold compared to the control. researchgate.net This was associated with an increased abundance of GLUT4 in the plasma membrane and activation of AMPK. researchgate.net

Table 4: Antidiabetic Activity of Selected this compound Derivatives

| Compound Type | Target | Effect |

| 6-substituted BTA-butanamide | DPP-IV | Potent inhibition, decreased blood glucose excursion |

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK | Increased glucose uptake (2.5-fold), activated AMPK |

Urease Enzyme Inhibition

Derivatives of this compound have demonstrated significant potential as urease inhibitors. mdpi.comresearchgate.net Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic target for infections caused by urease-producing bacteria, such as Helicobacter pylori. scielo.br

In one study, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their urease inhibitory activity. mdpi.com All the synthesized compounds were found to be more active than the standard inhibitor, thiourea. mdpi.com The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was identified as the most active, with an IC₅₀ value of 16.5 μg/mL. mdpi.com Molecular docking studies suggested that these derivatives bind to the non-metallic active site of the urease enzyme, and hydrogen bonding plays a crucial role in their inhibitory mechanism. mdpi.com

Another study on 2-amino-6-arylbenzothiazoles also reported potent urease enzyme inhibition. researchgate.net The most active compound in this series was 6-phenylbenzo[d]thiazole-2-amine, with an IC₅₀ value of 26.35 µg/mL. researchgate.netresearchgate.net

Table 5: Urease Inhibitory Activity of Selected this compound Derivatives

| Compound | IC₅₀ (µg/mL) |

| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 16.5 |

| 6-phenylbenzo[d]thiazole-2-amine | 26.35 |

Antioxidant Properties

Several derivatives of this compound have been investigated for their antioxidant properties. mdpi.comresearchgate.netinnovareacademics.in These compounds have shown the ability to scavenge free radicals, which are implicated in various disease processes.

One study evaluated the nitric oxide scavenging activity of N-protected benzothiazole derivatives. mdpi.com These compounds exhibited moderate to good activity, with IC₅₀ values determined for their scavenging potential. mdpi.com For example, 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine showed the highest nitric oxide percentage scavenging at a concentration of 100 µg/mL. researchgate.netresearchgate.net

Another study focused on the water-soluble antioxidant 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC). researchgate.net This compound demonstrated high antiradical activity and was effective in inhibiting the peroxidation of photoreceptor cells induced by various stressors. researchgate.net Furthermore, HABTI ACC was found to effectively inhibit the fructosylation of serum albumin and proteins in photoreceptor cells, suggesting its potential in preventing and treating metabolic syndrome. researchgate.net

Schiff bases derived from 6-substituted 2-aminobenzothiazoles have also been screened for their antioxidant activity using DPPH and ABTS radical scavenging assays. wisdomlib.org The results indicated that these compounds possess good radical scavenging capabilities, which were attributed to the presence of hydroxyl and methoxy (B1213986) groups. wisdomlib.org

Table 6: Antioxidant Activity of Selected this compound Derivatives

| Compound Type | Assay | Activity/IC₅₀ |

| N-protected benzothiazole derivatives | Nitric oxide scavenging | Moderate to good activity |

| 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine | Nitric oxide scavenging | Highest % scavenging at 100 µg/mL |

| 6-hydroxy-2-aminobenzothiazole N-acetylcysteinate (HABTI ACC) | Antiradical activity | High activity |

| Schiff base of o-Vanilidine and 2-amino-6-bromo benzothiazole | DPPH scavenging | IC₅₀ of 248.82 µg/mL |

| Schiff base of o-Vanilidine and 2-amino-6-chloro benzothiazole | ABTS scavenging | IC₅₀ of 52.36 µg/mL |

Hepatoprotective Studies

Recent research has explored the potential of this compound derivatives in providing protection against liver damage. Studies have demonstrated that these compounds can mitigate the harmful effects of toxins on the liver, suggesting their therapeutic potential in managing liver diseases.

One study investigated the hepatoprotective effects of 2-aminobenzothiazole and a related compound, IEM-2320, in a model of acute carbon tetrachloride (CCl₄) poisoning in rats. eco-vector.comresearchgate.net The administration of these compounds resulted in a significant decrease in several biochemical markers of liver damage in the blood serum, indicating their potential to protect the liver from acute injury. eco-vector.com Following the administration of 2-aminobenzothiazole and IEM-2320 in CCl₄-poisoned rats, there were notable reductions in the levels of total protein, glucose, urea, total cholesterol, and the activity of alanine (B10760859) aminotransferase (ALT). eco-vector.comresearchgate.net

Another investigation focused on the antioxidant properties of a benzothiazole-isothiourea derivative, specifically (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid (compound 1), in the context of acetaminophen-induced hepatotoxicity. researchgate.net This compound demonstrated the ability to increase the content of reduced glutathione (B108866), a key endogenous antioxidant, and decrease the levels of malondialdehyde, a marker of oxidative stress. researchgate.net Furthermore, it was found to inhibit cytochrome P450, an enzyme involved in the metabolic activation of acetaminophen (B1664979) to its toxic intermediate, N-acetyl-p-benzoquinoneimine, thereby exerting a protective effect. researchgate.net

The following table summarizes the key findings from a hepatoprotective study on a this compound derivative.

| Compound | Animal Model | Toxin | Key Findings |

| 2-Aminobenzothiazole | Male white outbred rats | Carbon tetrachloride (CCl₄) | Significant decrease in serum levels of total protein, glucose, urea, total cholesterol, and alanine aminotransferase (ALT) activity. eco-vector.comresearchgate.net |

| (E)-5-((benzo[d]thiazol-2-ylimino)(methylthio)methylamino)-2-hydroxybenzoic acid | Ex vivo model | Acetaminophen | Increased reduced glutathione content, decreased malondialdehyde levels, and inhibited cytochrome P450. researchgate.net |

Diuretic Activity

Derivatives of this compound have also been investigated for their diuretic properties, which are crucial for the treatment of conditions such as edema, hypertension, and congestive heart failure. tandfonline.com Research in this area has focused on synthesizing new compounds and evaluating their ability to increase urine output and electrolyte excretion.

In one study, a series of new 6-substituted-N-[3-{2-(substituted phenyl)-ethenyl} quinoxaline-2(1H)-ylidene]-1,3-benzothiazole-2-amine derivatives were synthesized and evaluated for their diuretic activity in rats. tandfonline.comtandfonline.com The results indicated that several of these compounds exhibited significant diuretic effects. tandfonline.com Notably, the compound 2-{3-[2-(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-1,3-benzothiazole-6-sulfonic acid amide (4c) showed excellent diuretic activity, surpassing that of the standard diuretic drugs acetazolamide (B1664987) and urea. tandfonline.comtandfonline.com The study also highlighted that the parent compound, 2-amino-benzothiazole-6-sulfonic acid amide, demonstrated good diuretic activity. tandfonline.comtandfonline.com

Another study focused on the synthesis of Schiff base derivatives by combining 2-amino-benzothiazole-6-sulfonic acid amides with substituted aromatic aldehydes. researchgate.net The resulting compounds were then tested for their diuretic efficacy. researchgate.net Among the synthesized derivatives, 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide (IIIb) was identified as a particularly promising diuretic agent, with its activity being comparable to that of acetazolamide. researchgate.net

The diuretic activity of selected this compound derivatives is detailed in the table below, comparing their effects to standard diuretics.

| Compound | Animal Model | Diuretic Activity (Lipschitz Value) | Urine Output (Cumulative) | Key Electrolyte Excretion Findings |

| 2-{3-[2–(4-methoxyphenyl)-ethenyl]-1H-quinoxalin-2-ylideneamino}-1,3 benzothiazole-6-sulfonic acid amide (4c) | Rats | 1.13 | 5.30 ± 0.413 (p < 0.01) | Increased excretion of Na+, K+, and Cl- ions. |

| 2-amino-benzothiazole-6-sulfonic acid amide (1) | Rats | 0.81 | Urinary excretion between that of urea and acetazolamide. | Not specified. |

| Acetazolamide (Standard) | Rats | 1.00 | 155.17% increase compared to control. | Not specified. |

| Urea (Standard) | Rats | 0.88 | 136.6% increase compared to control. | Not specified. |

Structure Activity Relationship Sar and Pharmacophore Analysis

Influence of Substituents on Biological Activities

The position and properties of substituents on the 6-aminobenzothiazole scaffold are critical determinants of its biological effects. Researchers have systematically investigated these aspects to optimize the potency and selectivity of these derivatives for various therapeutic targets.

Positional Effects of Substituents (e.g., C-2, C-4, C-6)

The location of substituents on the benzothiazole (B30560) ring profoundly impacts the biological activity of the resulting compounds.

C-2 Position: Substitutions at the C-2 position are crucial for modulating the bioactivity of benzothiazole derivatives. derpharmachemica.comresearchgate.net The nature of the group at this position can lead to significant changes in the compound's therapeutic properties. derpharmachemica.com For instance, the presence of a 2-amino group is a key feature for some biological activities, and its replacement with a 2-mercapto group can shift the activity profile from predominantly antifungal to antibacterial. ucl.ac.be

C-4 Position: The introduction of substituents at the C-4 position has been shown to influence the biological activity. For example, a methoxy (B1213986) group (-OCH3) at this position can confer antibacterial properties. derpharmachemica.com Conversely, an electron-withdrawing group like a chloro (-Cl) substituent at C-4 has been found to enhance antifungal activity. derpharmachemica.comderpharmachemica.com Shifting these substituents to other positions, such as C-6 or C-7, can lead to a decrease in anti-inflammatory activity. sphinxsai.com

C-6 Position: The C-6 position is a key site for modification, and substitutions here significantly impact a range of biological activities. researchgate.net For instance, electron-donating groups at the C-6 position have been associated with enhanced anthelmintic effects. nih.govmdpi.com In contrast, electron-withdrawing groups like fluoro (-F) at this position favor both gram-negative and gram-positive antibacterial activity. tandfonline.com For antifungal activity, bulky and sterically hindered groups at the C-6 position, such as phenoxy and benzyloxy groups, have been shown to be more potent than smaller alkoxy groups. ucl.ac.be Specifically, a benzyloxy derivative was found to be highly active against various Candida species. ucl.ac.be The presence of electron-withdrawing groups like -Cl, -F, or -NO2 in the benzothiazole ring at this position has also been linked to increased anticonvulsant activity. nih.gov

Electronic and Steric Effects of Functional Groups (e.g., Halogens, Electron-Donating/Withdrawing Groups)

The electronic and steric properties of the functional groups attached to the this compound core play a vital role in its biological activity.

Halogens: The introduction of halogens can significantly influence the biological profile. For instance, a fluoro group at the 6-position of the benzothiazole ring enhances activity against both gram-negative and gram-positive bacteria. tandfonline.com It also contributes to good antifungal activity. tandfonline.com Chloro-substituted aminobenzothiazoles have demonstrated greater sensitivity in cancer cell lines compared to their fluoro-substituted counterparts. derpharmachemica.com